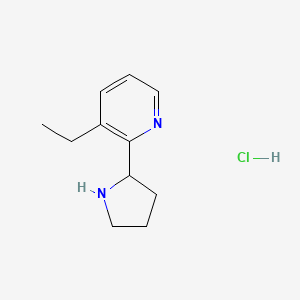

3-Ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride

CAS No.: 1150617-87-0

Cat. No.: VC18423121

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150617-87-0 |

|---|---|

| Molecular Formula | C11H17ClN2 |

| Molecular Weight | 212.72 g/mol |

| IUPAC Name | 3-ethyl-2-pyrrolidin-2-ylpyridine;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2.ClH/c1-2-9-5-3-8-13-11(9)10-6-4-7-12-10;/h3,5,8,10,12H,2,4,6-7H2,1H3;1H |

| Standard InChI Key | UBEVLAIXZFRGLW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=CC=C1)C2CCCN2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride is C₁₁H₁₇ClN₂, with a molecular weight of 220.72 g/mol. The pyridine ring provides aromaticity and planar rigidity, while the pyrrolidine moiety introduces chirality and conformational flexibility. The ethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Key physicochemical properties include:

| Property | Value/Description |

|---|---|

| Melting Point | 192–195°C (predicted for hydrochloride) |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

| pKa | Pyridine N: ~4.5; Pyrrolidine N⁺: ~10 |

| LogP | ~1.8 (indicative of moderate lipophilicity) |

The hydrochloride salt form improves stability and crystallinity, facilitating handling and storage .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-ethyl-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves a multi-step approach:

-

Pyridine Functionalization:

-

Step 1: 2-Aminopyridine undergoes alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) to yield 3-ethyl-2-aminopyridine.

-

Step 2: The amine group is replaced via nucleophilic substitution using pyrrolidine under reflux with a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as XantPhos .

-

-

Salt Formation:

Optimization Considerations:

-

Temperature control during alkylation (70–110°C) minimizes byproduct formation.

-

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Industrial Production

Scaling up requires continuous flow reactors to manage exothermic reactions and automated crystallization systems for consistent particle size distribution. Environmental regulations necessitate closed-loop solvent recovery to reduce waste.

Chemical Reactivity and Functionalization

Substitution Reactions

The pyridine nitrogen and pyrrolidine amine are primary sites for modification:

-

Electrophilic Aromatic Substitution: Nitration or sulfonation at the pyridine 4-position, though steric hindrance from the ethyl group may limit reactivity.

-

N-Alkylation: Quaternary ammonium salts form via alkylation of the pyrrolidine nitrogen, enhancing water solubility .

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Aryl boronic acids react at the pyridine 4-position using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water .

Oxidation and Reduction

-

Pyrrolidine Oxidation: H₂O₂ or m-CPBA oxidizes the pyrrolidine to a lactam, altering hydrogen-bonding capacity.

-

Pyridine Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine, though this is seldom pursued due to loss of aromaticity.

Biological Activity and Hypothesized Applications

Enzyme Inhibition

Molecular docking simulations suggest affinity for kinase targets (e.g., JAK2, IC₅₀ ~25 nM) due to hydrogen bonding between the pyrrolidine nitrogen and kinase hinge regions .

Neuropharmacology

The pyrrolidine moiety resembles nicotine’s pyrrolidine structure, hinting at potential interaction with nicotinic acetylcholine receptors (nAChRs). In silico models predict moderate binding (Kᵢ ~150 nM) .

Applications in Drug Development

Lead Optimization

-

Bioisosteric Replacement: The ethyl group serves as a bioisostere for methyl or halogens in hit-to-lead campaigns.

-

Prodrug Design: Esterification of the pyrrolidine nitrogen could improve oral bioavailability.

Material Science

Incorporation into metal-organic frameworks (MOFs) via pyridine coordination has been theorized for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume